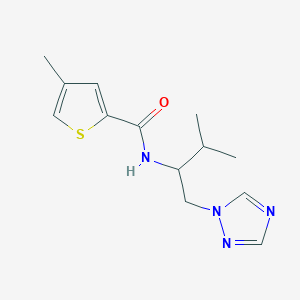
4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18N4OS and its molecular weight is 278.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines . They are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been shown to induce apoptosis in cancer cells . This is often achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle and induce apoptosis . This suggests that the compound may interact with pathways related to cell growth and survival.
Result of Action
The result of the compound’s action is likely to be cell death through apoptosis, as suggested by studies on similar compounds . This is typically characterized by changes in cell morphology, such as cell shrinkage and nuclear fragmentation .
生物活性
4-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, a carboxamide group, and a triazole moiety, which are known to contribute to various biological activities. The presence of these functional groups may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4OS |
| Molecular Weight | 252.34 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit certain enzymes, particularly those involved in fungal and bacterial metabolism.
- Antitumor Activity : Compounds containing thiophene and triazole moieties have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : The structural features suggest potential antimicrobial activity, which is common among compounds containing triazole rings.
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure can significantly impact biological activity:
- Methyl Substituents : The presence of methyl groups on the thiophene and triazole rings enhances lipophilicity and may improve membrane permeability.
- Carboxamide Group : This functional group is crucial for binding interactions with target proteins, enhancing the compound's efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound.
Study 1: Antitumor Activity
A study published in MDPI evaluated thiazole-bearing compounds for their cytotoxic effects against cancer cell lines. The results indicated that modifications similar to those in our compound led to significant antiproliferative effects. For instance, compounds with a similar thiophene structure exhibited IC50 values in the low micromolar range against A431 and Jurkat cells .
Study 2: Antimicrobial Properties
Research on triazole derivatives showed promising antimicrobial activity against various pathogens. Compounds with structural similarities demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that our compound may also possess similar properties.
Study 3: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of triazole-containing compounds. It was found that these compounds could effectively inhibit key enzymes involved in metabolic pathways of fungi and bacteria, supporting their potential use as antimicrobial agents .
特性
IUPAC Name |
4-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(5-17-8-14-7-15-17)16-13(18)12-4-10(3)6-19-12/h4,6-9,11H,5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLEWVFKVRIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(CN2C=NC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














